Atorvastatin Impurity 16, also known as atorvastatin diketone impurity, is a potential genotoxic impurity found in Atorvastatin Calcium. [] It is a degradation product that can arise during the manufacturing process or storage of Atorvastatin Calcium. Genotoxic impurities are of particular concern in pharmaceuticals as they have the potential to interact with DNA and cause mutations, potentially leading to cancer. [] Therefore, the identification, synthesis, and analysis of Atorvastatin Impurity 16 are crucial for ensuring the safety and efficacy of Atorvastatin Calcium.
Atorvastatin Impurity 16 is a significant impurity associated with atorvastatin, a widely used statin for lowering cholesterol levels. Atorvastatin itself is known for its role as a cholesterol synthesis enzyme inhibitor, primarily used in the treatment of hypercholesterolemia and related cardiovascular diseases. The identification and characterization of impurities like Atorvastatin Impurity 16 are crucial for ensuring the safety and efficacy of pharmaceutical formulations.
Atorvastatin was first marketed under the brand name Lipitor by Pfizer. The compound has been extensively studied since its introduction, leading to various research efforts focused on its degradation products and impurities, including Atorvastatin Impurity 16. This impurity can arise during the synthesis of atorvastatin or as a degradation product under specific environmental conditions.
Atorvastatin Impurity 16 is classified as a chemical impurity resulting from the synthesis or degradation of atorvastatin. It falls within the category of organic compounds, specifically related to the statin class of drugs.
The synthesis of atorvastatin and its related impurities involves multiple steps, typically starting from simpler organic compounds. Atorvastatin Impurity 16 can form during the synthetic process due to incomplete reactions or side reactions involving intermediates.
Recent advancements in synthesis methods have aimed at enhancing yield while minimizing impurities. For instance, one improved process utilizes amidine bases in the reaction to achieve high purity levels (99.5%) while controlling impurity levels below regulatory thresholds (less than 0.15% for identified impurities) . Such methods often involve sequential removal of impurities formed during synthesis to avoid yield loss associated with traditional purification techniques.
The molecular structure of Atorvastatin Impurity 16 is closely related to that of atorvastatin itself, differing primarily in functional groups or structural configurations that arise during synthesis or degradation processes.
While specific structural data for Atorvastatin Impurity 16 may not be extensively documented, it is often characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular weight and fragmentation patterns .
Atorvastatin Impurity 16 can be generated through various chemical reactions during the synthesis of atorvastatin or as a result of degradation under acidic or basic conditions. For example, atorvastatin is known to degrade under harsh acidic environments, leading to the formation of several degradation products .
The formation pathways for Atorvastatin Impurity 16 typically involve:
Atorvastatin Impurity 16 shares many physical properties with atorvastatin, including solubility characteristics and stability profiles under various conditions. Specific melting points or boiling points may vary based on its unique structure.
The chemical properties include:
Relevant data regarding its stability and reactivity are essential for understanding how it behaves during storage and formulation.
Atorvastatin Impurity 16 is primarily studied within pharmaceutical development contexts. Understanding this impurity aids in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3